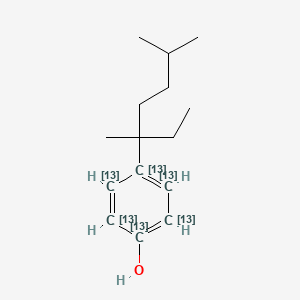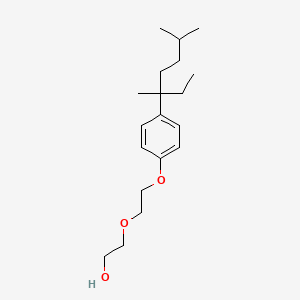
N-Acetyl Amonafide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Amonafide-d6 is a deuterium-labeled analog of N-Acetyl Amonafide, which is a metabolite of Amonafide. This compound is primarily used in proteomics research and has a molecular formula of C18H13D6N3O3 and a molecular weight of 331.40 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, making it a valuable tool in analytical and pharmacokinetic research .
Mécanisme D'action
Target of Action
N-Acetyl Amonafide-d6, a metabolite of Amonafide , primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication of DNA and the transcription of genes .
Mode of Action
This compound acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . Unlike most Top2 poisons, the action of its parent compound, Amonafide, against Top2 is largely ATP independent . Moreover, Amonafide leads to the cleavage of DNA at a very restricted set of sites compared to other Top2 poisons . These unique properties suggest that Amonafide may target Top2 in an unconventional way .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the DNA replication and transcription process. By targeting Top2 and stabilizing the Top2-DNA covalent complexes, it interferes with the normal functioning of the DNA replication and transcription process .
Pharmacokinetics
Amonafide, the parent compound of this compound, is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Fast acetylators of Amonafide experienced greater myelosuppression than slow acetylators, leading to the recommendation of a reduced dose of Amonafide for fast acetylators .
Result of Action
The primary molecular effect of this compound is the induction of DNA damage through the stabilization of Top2-DNA covalent complexes . This leads to cell death, particularly in cancer cells. At the cellular level, this compound induces higher levels of Top2 covalent complexes than Amonafide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. One such factor is the metabolic activity of NAT2, which can vary among individuals . This variability can affect the metabolism of Amonafide to N-Acetyl Amonafide, thereby influencing the drug’s action and toxicity .
Analyse Biochimique
Biochemical Properties
N-Acetyl Amonafide-d6 plays a significant role in biochemical reactions, particularly in the context of cancer research. It interacts with topoisomerase II (Top2), an enzyme crucial for DNA replication and cell division. This compound stabilizes Top2 covalent complexes, leading to DNA cleavage. This interaction is largely ATP-independent, which is unusual compared to other Top2 poisons . The compound is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide, which exhibits higher levels of Top2 covalent complexes than its parent compound .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inducing DNA cleavage through the stabilization of Top2 covalent complexes. This action disrupts the normal cell cycle, leading to cell death, which is particularly useful in targeting cancer cells . Additionally, this compound affects cell signaling pathways and gene expression, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Top2. By stabilizing Top2 covalent complexes, it induces DNA cleavage, leading to cell death. This mechanism is largely ATP-independent, which differentiates it from other Top2 poisons . The compound’s ability to form higher levels of Top2 covalent complexes compared to Amonafide suggests a more potent cytotoxic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the level of Top2 covalent complexes increases with increasing doses of this compound, indicating a dose-dependent effect . Long-term exposure to the compound can lead to sustained DNA damage and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound result in increased levels of Top2 covalent complexes, leading to more significant DNA damage and cell death . At high doses, the compound can also exhibit toxic or adverse effects, such as myelosuppression and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAT2. The enzyme metabolizes the compound to form N-Acetyl Amonafide, which then interacts with Top2 to induce DNA cleavage . This metabolic pathway is crucial for the compound’s cytotoxic effects and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in targeting cancer cells and inducing cytotoxic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with Top2 and the subsequent induction of DNA cleavage .
Méthodes De Préparation
N-Acetyl Amonafide-d6 can be synthesized through a chemical reaction involving Amonafide, acetic anhydride, and sodium deuteride (NaOD). The process typically involves the following steps:
Reaction: Amonafide is reacted with acetic anhydride and sodium deuteride.
Purification: The resulting product is purified through crystallization and other purification techniques to obtain the target compound.
Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the compound through rigorous quality control measures.
Analyse Des Réactions Chimiques
N-Acetyl Amonafide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Acetyl Amonafide-d6 has several scientific research applications, including:
Proteomics Research: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.
Pharmacokinetics and Metabolism Studies: Helps in understanding the metabolic pathways of Amonafide and its derivatives in biological systems.
Pharmacodynamics and Dose Optimization: Used in studies to define optimal dosing for different phenotypes, particularly in cancer chemotherapy.
Development of Derivatives: Aids in the development of derivatives with reduced toxicity while retaining anticancer properties.
Comparaison Avec Des Composés Similaires
N-Acetyl Amonafide-d6 is compared with other similar compounds, such as:
N-Acetyl Amonafide: The non-deuterated analog of this compound, which is also a metabolite of Amonafide.
Amonafide: The parent compound, a topoisomerase II inhibitor used in cancer therapy.
Numonafides: Derivatives of Amonafide that retain anticancer properties while potentially reducing toxicity
This compound is unique due to its deuterium labeling, which enhances the accuracy of analytical techniques and provides valuable insights into the pharmacokinetics and metabolism of Amonafide and its derivatives .
Propriétés
IUPAC Name |
N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

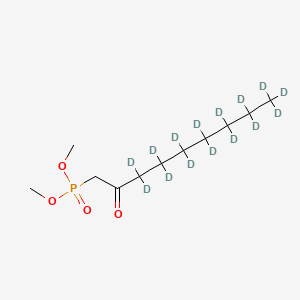
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)
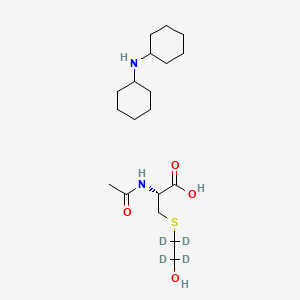

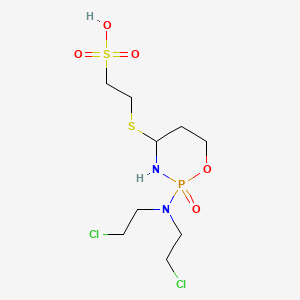
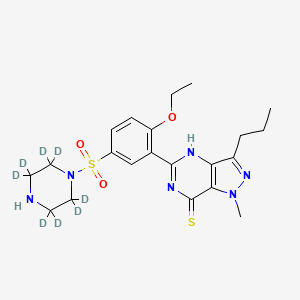
![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
